Sulforhodamine methanethiosulfonate

Ion channel biophysics P2X7 receptor Pore diameter measurement

Researchers studying ion channel topology or transporter drug-binding sites often face limitations with generic thiol-reactive probes-poor specificity, slow kinetics, or incompatible fluorescence properties. Sulforhodamine methanethiosulfonate (MTS-rhodamine) eliminates these barriers by combining the uniquely rapid, cysteine-selective MTS chemistry with a bright sulforhodamine fluorophore (λex ~550-560 nm, λem ~586 nm). • Validated for SCAM: Enables precise cysteine accessibility mapping in ion channels (e.g., P2X7 pore diameter estimation) and drug-binding site topography (e.g., P-glycoprotein F343C labeling triggers 5.8-fold ATPase activation). • Molecular Ruler: With dimensions >1 nm, it serves as a size-calibrated probe for pore constriction mapping. • Reliable Supply: Each lot is quality-assured for fluorescence performance and thiol reactivity, supporting reproducible, publication-ready results.

Molecular Formula C30H37N3O8S4
Molecular Weight 695.9 g/mol
CAS No. 386229-71-6
Cat. No. B013898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulforhodamine methanethiosulfonate
CAS386229-71-6
SynonymsMTSR;  MTS-rhodamine;  3,6-Bis(diethylamino)-9-[4-[[[2-[(methylsulfonyl)thio]ethyl]amino]sulfonyl]-2-sulfophenyl]xanthylium Inner Salt; 
Molecular FormulaC30H37N3O8S4
Molecular Weight695.9 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCSS(=O)(=O)C)S(=O)(=O)[O-]
InChIInChI=1S/C30H37N3O8S4/c1-6-32(7-2)21-10-13-24-27(18-21)41-28-19-22(33(8-3)9-4)11-14-25(28)30(24)26-15-12-23(20-29(26)45(38,39)40)44(36,37)31-16-17-42-43(5,34)35/h10-15,18-20,31H,6-9,16-17H2,1-5H3
InChIKeyDZJCGEWZGVLAEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulforhodamine Methanethiosulfonate Overview


Sulforhodamine methanethiosulfonate (MTS-rhodamine, SRMT, CAS 386229-71-6) is a fluorescent thiol-reactive compound comprising a sulforhodamine fluorophore covalently linked to a methanethiosulfonate (MTS) reactive group . It is specifically designed for the rapid and selective modification of cysteine sulfhydryl groups in proteins via disulfide bond formation . With a molecular weight of approximately 696 g/mol, an excitation maximum around 550–560 nm, and an emission maximum around 586 nm [1], this compound is primarily employed in site-directed fluorescence labeling, substituted cysteine accessibility method (SCAM) studies, and investigations of membrane protein topology and drug-binding site mapping [2].

Thiol-specific cysteine labeling via MTS chemistry
Compatible with SCAM and membrane protein topology studies
Large probe (>1 nm) for ion channel pore size assessment

Why Choose Sulforhodamine MTS


Sulforhodamine methanethiosulfonate occupies a distinct functional niche that generic alternatives cannot satisfy. Unlike broad-spectrum thiol-reactive dyes such as maleimides or iodoacetamides, MTS-rhodamine combines the uniquely selective, rapid, and reversible methanethiosulfonate chemistry with a sulforhodamine fluorophore [1]. This combination is essential for applications requiring both precise cysteine accessibility mapping and fluorescence-based detection. Furthermore, the MTS reagent class, including MTS-rhodamine, enables a distinct experimental approach—the substituted cysteine accessibility method (SCAM)—that maleimide-based probes cannot replicate due to differences in reaction specificity, membrane permeability, and cross-reactivity profiles [2]. Within the MTS family, sulforhodamine methanethiosulfonate is distinguished from smaller probes like MTS-ethylammonium by its substantial molecular dimensions, which confer the ability to serve as a physical probe of channel pore diameter and topology [3].

Maleimide and iodoacetamide probes may not replicate SCAM due to differences in reaction specificity and cross-reactivity.
Smaller MTS reagents (e.g., MTSEA) lack the physical dimensions to probe channel pore diameters.
Rhodamine-conjugated probes from other fluorophore classes may alter binding-site competition patterns.

Sulforhodamine MTS: Evidence vs Alternatives


P2X7 Pore Permeation Assay

Sulforhodamine methanethiosulfonate serves as a size-calibrated molecular probe for ion channel pore dimension assessment. In whole-cell patch-clamp electrophysiology recordings from HEK293 cells expressing rat P2X7[G345C] receptors, application of MTS-rhodamine to ATP-opened channels resulted in significant reduction of both ATP-evoked membrane currents and fluorescent dye entry [1]. The open channel of the P2X7 receptor was shown to accommodate passage of molecules with sizes up to 1.4 nm [2].

P2X7 Pore Permeation
Head-to-head
Open P2X7 channel accommodates ≤1.4 nm molecules; MTS-rhodamine (>1 nm) enters G345C and reduces currents, unlike smaller MTS reagents.
Supports pore size interrogation
Whole-cell patch-clamp, rat P2X7[G345C]
Ion channel biophysics P2X7 receptor Pore diameter measurement

P-gp F343C Mutant Activation

In a systematic cysteine-scanning mutagenesis screen of 149 single cysteine mutants across transmembrane segments of human P-glycoprotein, reaction with MTS-rhodamine produced differential ATPase activity modulation [1]. One mutant, F343C in transmembrane segment 6, exhibited a 5.8-fold increase in ATPase activity after reaction with MTS-rhodamine, whereas the majority of mutants showed either no change or inhibition [2].

P-gp F343C Activation
Class-level
5.8-fold ATPase activity increase
Supports transporter activation assay context
149 cysteine mutants screened; F343C uniquely activated
Multidrug resistance P-glycoprotein (ABCB1) Cysteine-scanning mutagenesis

P-gp Rhodamine-Binding Site Mapping

Cysteine-scanning mutagenesis of 252 mutants across predicted transmembrane segments of human P-glycoprotein, followed by reaction with MTS-rhodamine, identified residues involved in rhodamine dye binding [1]. The activities of 28 mutants across transmembrane segments 2–12 were inhibited by at least 50% after reaction with MTS-rhodamine. Pretreatment with rhodamine B significantly protected five specific mutants—I340C(TM6), A841C(TM9), L975C(TM12), V981C(TM12), and V982C(TM12)—from MTS-rhodamine-mediated inhibition [2].

P-gp Binding Site Mapping
Head-to-head
28 mutants inhibited ≥50%; 5 mutants protected by rhodamine B
Supports binding site topography mapping
252 cysteine mutants screened; TMs 1-12
Transporter pharmacology Drug-binding site identification Fluorescence labeling

AcrB Substrate Protection Assay

MTS-rhodamine was employed to probe substrate binding within the TM1/2 groove of the AcrB multidrug efflux pump from Escherichia coli [1]. Membranes containing AcrB cysteine-less background mutants C338 and C14 were incubated with MTS-rhodamine following pre-incubation with antibiotics. For AcrB-cl_C338, the fluorescence signal of MTS-rhodamine-labeled protein decreased as fusidic acid or dicloxacillin concentration increased, indicating drug protection at the TM1/2 groove. In contrast, linezolid showed no concentration-dependent reduction in labeling [2].

AcrB Substrate Protection
Class-level
Fusidic acid and dicloxacillin protected MTS-rhodamine labeling at TM1/2 groove; linezolid did not.
Supports efflux pump substrate binding assay
AcrB cysteine-less background; in-gel fluorescence quantification
Bacterial multidrug resistance AcrB efflux pump Substrate protection assay

Applications of Sulforhodamine MTS


SCAM for Ion Channel Topology

Sulforhodamine methanethiosulfonate is an optimal probe for SCAM studies requiring thiol-specific labeling of engineered cysteine residues followed by fluorescence detection. The MTS reactive group confers rapid, selective disulfide bond formation with accessible cysteine sulfhydryls, while the sulforhodamine fluorophore (λex ~550–560 nm, λem ~586 nm) enables straightforward detection by fluorescence microscopy, gel imaging, or plate reader assays [1]. Its molecular size (>1 nm) makes it particularly suitable for mapping pore dimensions and constriction sites in ion channels, as demonstrated in P2X7 receptor studies [2].

ABC Transporter Binding Site Mapping

This compound is a validated tool for locating drug-binding sites within membrane transporters. As a thiol-reactive analog of rhodamine, MTS-rhodamine directly competes with rhodamine-based substrates for binding to transporter cavities. The identification of specific residues (e.g., F343C, I340C, A841C, L975C, V981C, V982C in P-glycoprotein) whose labeling by MTS-rhodamine produces quantifiable functional changes—either activation (5.8-fold ATPase increase at F343C) or inhibition (≥50% reduction in 28 mutants)—provides a robust experimental framework for binding site topography [3][4].

Substrate Protection for Efflux Pumps

MTS-rhodamine can be used to assess whether candidate compounds bind within specific regions of bacterial efflux pumps such as AcrB. In substrate protection assays, pre-incubation with a test compound that occupies a binding pocket reduces MTS-rhodamine labeling of cysteine residues within that pocket, producing a quantifiable decrease in fluorescence signal that can be fitted to saturation binding models [5]. This approach enables concentration-dependent assessment of drug binding without requiring radiolabeled substrates.

Pore Size Determination in Channels

The molecular dimensions of sulforhodamine methanethiosulfonate (>1 nm, reference 1.4 nm upper limit for P2X7 channel permeation) make it suitable as a size-calibrated molecular probe for pore diameter estimation in ion channels and nanopores [2]. Combined with electrophysiological recordings, MTS-rhodamine application to open channels produces covalent modification of cysteine residues engineered at strategic pore-facing positions, resulting in measurable current blockade that confirms pore accessibility.

Application
Selection Property
Validation Focus
SCAM and ion channel topology
Thiol-specific labeling with fluorescence detection
Cysteine accessibility and pore mapping
Membrane transporter binding site mapping
Rhodamine-based thiol-reactive probe
Competition with rhodamine substrates
Bacterial efflux pump substrate protection
Quantifiable labeling change upon drug binding
Concentration-dependent binding assessment
Ion channel pore size determination
Large molecular dimensions as physical probe
Current blockade and dye entry correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulforhodamine methanethiosulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.